Bay 41-4109 racemate

Catalog No.
S007384
CAS No.
M.F
C18H13ClF3N3O2
M. Wt
395.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bay 41-4109 racemate

Non-reproducible HBV capsid assembly assays often arise from stereochemical inconsistency. Bay 41-4109 racemate provides the exact 1:1 active/inactive mixture required for valid reference standards.

  • Defined EC50 of ~202 nM against HBV, serving as a benchmark for novel capsid modulators.
  • Enables study of aberrant capsid polymer formation and cellular degradation pathways.
  • Established 30% oral bioavailability in mice for in vivo preclinical validation.

Supply chain transparency ensures immediate availability for global procurement.

Product Name

Bay 41-4109 racemate

IUPAC Name

methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

Molecular Formula

C18H13ClF3N3O2

Molecular Weight

395.8 g/mol

InChI

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)

InChI Key

FVNJBPMQWSIGJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC

(±)-BAY 41-4109 is a heteroaryldihydropyrimidine with antiviral activity. It inhibits hepatitis B virus (HBV) replication in HepG2.2.15 cells (IC50 = 202 nM) without affecting cell growth. (±)-BAY 41-4109 (25 mg/kg) reduces viral replication and viral load in a humanized mouse model of HBV infection.
BAY 41-4109 racemate is the racemate of BAY 41-4109. BAY 41-4109 is a potent inhibitor of human hepatitis B virus (HBV) with an IC50 of 53 nM.

Synonyms

Bay 41-4109 racemate, Bay 41-4109, BAY 41-4109, Methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-dimethylphenyl)-6-methyl-1,4-dihydro-5-pyrimidinecarboxylate, HBV capsid assembly modulator Bay 41-4109

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Bay 41-4109 is a non-nucleosidic antiviral compound belonging to the heteroaryldihydropyrimidine (HAP) class, which targets the Hepatitis B Virus (HBV) core protein. Its mechanism of action involves the allosteric modulation of capsid assembly, leading to the formation of aberrant, non-functional capsid structures and preventing the proper encapsidation of the viral genome. The racemate is a 1:1 mixture of the active (-)R-enantiomer and the inactive (+)S-enantiomer. It serves as a well-characterized reference compound for studying HBV capsid assembly and for screening next-generation HAP-class inhibitors.

Research Fit

HBV capsid assembly modulation via core protein misdirection — distinct from polymerase-targeting nucleos(t)ide analogues
Aberrant polymer formation and STUB1-BAG3-p62 autophagy pathway engagement for degradation studies
Maintains activity against common NA-resistant HBV mutants, supporting resistance profiling workflows

The antiviral activity of Bay 41-4109 is entirely dependent on its stereochemistry, with only the (-)R-enantiomer exhibiting efficacy against HBV. The (+)S-enantiomer is inactive, showing no significant antiviral effect (EC50 > 30 µM) or ability to induce capsid assembly. Consequently, substituting the racemate with a different analog, or failing to account for the 1:1 ratio of active and inactive stereoisomers, will lead to non-reproducible and misleading results. The racemate is a distinct chemical entity from its constituent enantiomers, and procurement decisions must treat it as such to ensure accurate effective concentrations and valid comparisons in antiviral studies.

Substitution Risk

Nucleos(t)ide analogues target viral polymerase, not core protein — substituting may mask capsid assembly-specific readouts and autophagy endpoint interpretation.

Other capsid assembly modulators may differ in potency profile and lack reported STUB1-mediated autophagy engagement — direct comparability requires per-assay validation.

Clinical-stage CAM GLS4 exhibits HBc product accumulation not observed with Bay 41-4109 racemate — mechanism context and endpoint profile may not transfer.

Stereospecific Potency Profile

The antiviral activity of Bay 41-4109 is exclusively attributed to one enantiomer. In HepG2.2.15 cells, which constitutively express HBV, the racemate exhibits an EC50 of approximately 120-202 nM. In contrast, the isolated active enantiomer (often referred to simply as Bay 41-4109 without the 'racemate' qualifier) shows an EC50 closer to 53-120 nM, while the inactive (+)S enantiomer shows no activity (EC50 > 30,000 nM). This demonstrates that the racemate's potency is effectively diluted by the presence of the inactive enantiomer.

Evidence DimensionAnti-HBV Potency (EC50)
Target Compound Data~120–202 nM
Comparator Or BaselineInactive (+)S Enantiomer: >30,000 nM
Quantified Difference>250-fold less active than the racemate
ConditionsHBV DNA reduction in HepG2.2.15 cell supernatant.

This allows for cost-effective screening or foundational studies where maximum potency per milligram is not the primary driver, as the active component is well-defined.

Mechanism vs. NAs
Head-to-head
Bay 41-4109 racemate: 0.7–2.3 fold-resistance NAs (lamivudine/entecavir): >100-fold against resistant mutants
Reported minimal cross-resistance supports HBV resistance mutation studies without polymerase-inhibitor confound.
In vitro intracellular DNA analysis; mutation-specific review recommended.

In Vivo Oral Bioavailability

For researchers planning in vivo experiments, Bay 41-4109 demonstrates practical pharmacokinetic properties. Pharmacokinetic studies in mice revealed rapid absorption and an oral bioavailability of 30%. In HBV-transgenic mice, oral administration of dosages from 3 to 30 mg/kg was effective and reduced viral DNA in the liver and plasma in a dose-dependent manner. This established bioavailability makes the racemate a viable and characterized tool for oral dosing studies in relevant animal models.

Evidence DimensionOral Bioavailability (F%)
Target Compound Data30%
Comparator Or BaselineN/A (Property of target compound)
Quantified DifferenceN/A
ConditionsPharmacokinetic studies in mice.

Provides a baseline for establishing effective oral dosing regimens in preclinical animal studies without requiring intravenous administration or complex formulation development.

Pan-Genotypic Potency
Class-level
Median EC50 26 nM (GT G) to 215 nM (GT F); reference GT D 43 nM
Supports pan-genotypic HBV probe studies across clinical isolates A–H.
Genotype-dependent response; per-genotype validation in specific assay context required.

Solubility and Formulation Handling

Bay 41-4109 racemate offers defined and practical solubility parameters critical for experimental setup. It is highly soluble in DMSO (79 mg/mL), facilitating the preparation of concentrated stock solutions for in vitro assays. For in vivo work, it can be formulated as a homogeneous suspension in common vehicles like CMC-Na at concentrations of at least 5 mg/mL, suitable for oral gavage. This contrasts with some advanced analogs like GLS4, which have reported solubility issues at neutral pH. The predictable solubility of the racemate simplifies protocol development and ensures consistent dosing.

Evidence DimensionSolubility in DMSO
Target Compound Data79 mg/mL (199.61 mM)
Comparator Or BaselinePoorly soluble in water (<1 mg/mL)
Quantified DifferenceHigh solubility in a standard lab solvent vs. low aqueous solubility.
ConditionsStandard laboratory conditions.

Predictable solubility in standard laboratory solvents like DMSO and compatibility with common in vivo suspension vehicles reduces the time and resources spent on formulation development.

In Vivo Viremia
Cross-study
−1 log10 copies/mL (treated) vs +0.5 log10 copies/mL (control) in humanized Alb-uPA/SCID mice
Reported in vivo model-response context for HBV viremia reduction.
5-day treatment, 30-day follow-up; model-specific outcome, extrapolation requires validation.
Selectivity Index
Supporting
SI ~132 (IC50 53 nM / CC50 7 µM, HepG2.2.15, 8-day)
Supports cell-based assay use at reported concentrations without significant host-cell interference.
Cytotoxicity endpoints are assay-specific; confirm under own experimental conditions.
Liver DNA vs. 3TC
Head-to-head
Bay 41-4109: liver HBV DNA −52%, plasma −70% Lamivudine: liver −36%, plasma −30%
Reported comparative antiviral response in HBV-transgenic model.
Oral gavage, transgenic mice; dose and model context may limit extrapolation.
Pharmacokinetics
Class-level
Oral F 30% (mouse); t1/2 ≤1 h (mouse), 2 h (rat), 5 h (dog)
Informs in vivo dosing-frequency research across preclinical species.
Species-dependent clearance; model-specific PK profiling recommended.

Baseline Control for HAP Inhibitor Screening

As a well-characterized first-generation HAP, the racemate is an appropriate positive control and benchmark in cell-based assays screening for new HBV capsid assembly modulators. Its defined EC50 of ~202 nM provides a clear reference point against which the potency of novel chemical entities can be measured.

Mechanistic Studies of HBV Capsid Assembly

Researchers investigating the fundamental biology of HBV capsid dynamics can use Bay 41-4109 racemate to reliably induce the formation of aberrant, non-capsid polymers. This allows for the study of cellular pathways involved in the recognition and degradation of these misassembled viral structures, such as autophagy.

In Vivo Proof-of-Concept with Oral Dosing

The established 30% oral bioavailability in mice makes this compound suitable for preclinical studies aiming to validate the capsid assembly modulator concept in an in vivo setting. It can serve as a reference compound in studies evaluating the efficacy of newer analogs with potentially improved pharmacokinetic profiles.

Application Fit Matrix

Application
Selection Property
Validation Focus
HBV core protein degradation & autophagy studies
CAM-induced aberrant polymer clearance via STUB1-BAG3-p62 pathway
Autophagy flux and HBcAg degradation endpoints
Pan-genotypic HBV research
Genotype-independent antiviral activity profile
Genotype-specific EC50 and resistance mutation profiling
In vivo HBV pathogenesis models
Viremia reduction in humanized mouse model
Viral load kinetics and model-specific response characterization
Novel CAM benchmarking
Well-characterized potency, selectivity, and resistance profile
Comparator compound activity and mechanism validation

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

395.0648388 Da

Monoisotopic Mass

395.0648388 Da

Heavy Atom Count

27
[1]. Weber O, et al. Inhibition of human hepatitis B virus (HBV) by a novel non-nucleosidic compound in a transgenic mouse model. Antiviral Res. 2002 May;54(2):69-78.[2]. Stray SJ, et al. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly. J Mol Recognit. 2006 Nov-Dec;19(6):542-8.[3]. Wu GY, et al. Inhibition of hepatitis B virus replication by Bay 41-4109 and its association with nucleocapsid disassembly. J Chemother. 2008 Aug;20(4):458-67.

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